molecular formula C14H22ClNO B1397302 3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride CAS No. 1220029-26-4

3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride

Cat. No. B1397302
CAS RN: 1220029-26-4
M. Wt: 255.78 g/mol
InChI Key: ZIOPIGYCEWAGEM-UHFFFAOYSA-N
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Description

“3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride”, also known as ISO, is a salt of the pyrrolidine derivative. It has a molecular weight of 241.76 .


Molecular Structure Analysis

The IUPAC name for this compound is 3-(4-isopropylphenoxy)pyrrolidine hydrochloride . The InChI code is 1S/C13H19NO.ClH/c1-10(2)11-3-5-12(6-4-11)15-13-7-8-14-9-13;/h3-6,10,13-14H,7-9H2,1-2H3;1H .

Scientific Research Applications

Synthesis and Biological Applications

  • Pyrrolidine Synthesis : Pyrrolidines have significant biological effects and are used in medicine and industry. A study by Żmigrodzka et al. (2022) explored the synthesis of pyrrolidines through a [3+2] cycloaddition reaction. This reaction showed potential for producing pyrrolidines under mild conditions, indicating a broader application in producing similar compounds (Żmigrodzka et al., 2022).

  • Antimicrobial Properties : The study by Masila et al. (2020) synthesized a pyrrolidine derivative demonstrating significant antimicrobial properties against fungi and bacteria, such as methicillin-resistant Staphylococcus aureus. This implies the potential use of such derivatives in pharmaceutical applications (Masila et al., 2020).

  • Cognitive Enhancement Properties : Lin et al. (1997) investigated a pyrrolidine derivative, ABT-089, showing cognition-enhancing properties. This suggests possible therapeutic applications in treating cognitive disorders (Lin et al., 1997).

Chemical Synthesis and Analysis

  • Influenza Neuraminidase Inhibitors : Wang et al. (2001) discovered a pyrrolidine compound with potent inhibitory action against influenza neuraminidase, indicating a role in antiviral drug development (Wang et al., 2001).

  • Intramolecular Hydroamination : Bender and Widenhoefer (2005) studied the intramolecular hydroamination of unactivated olefins with secondary alkylamines, producing pyrrolidine derivatives. This research enhances understanding of organic synthesis mechanisms (Bender & Widenhoefer, 2005).

  • Tetrathiafulvalene Derivatives Synthesis : Andreu et al. (2000) synthesized a compound involving a pyrrolidine core, contributing to the field of organic chemistry and materials science (Andreu et al., 2000).

properties

IUPAC Name

3-[(4-propan-2-ylphenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-11(2)13-3-5-14(6-4-13)16-10-12-7-8-15-9-12;/h3-6,11-12,15H,7-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOPIGYCEWAGEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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